molecular formula C16H26ClNO3 B4033029 2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride

2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride

Cat. No.: B4033029
M. Wt: 315.83 g/mol
InChI Key: WAUWCNLVFVGAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO3 and its molecular weight is 315.83 g/mol. The purity is usually 95%.
The exact mass of the compound 5-isobutyl-2-methyl-4-(1-piperidinylmethyl)-3-furoic acid hydrochloride is 315.1601214 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

One area of application involves the synthesis of potentially bioactive compounds from visnaginone, indicating the importance of furan derivatives in medicinal chemistry. The creation of compounds like Mannich bases through reactions involving piperidine showcases the compound's role in synthesizing new molecules with potential biological activities (Abdel Hafez, Ahmed, & Haggag, 2001).

Renewable Biomass Conversion

Another significant application is found in the conversion of biomass into furan derivatives, such as hydroxymethylfurfural (HMF), which serves as a precursor for producing materials and chemicals that replace petroleum-based products. This process exemplifies the compound's utility in green chemistry and sustainable material production, highlighting the move towards more environmentally friendly alternatives (Román-Leshkov, Chheda, & Dumesic, 2006).

Chemical Modifications and Derivatives

The compound's utility is further demonstrated in the synthesis of novel derivatives with specific pharmacological properties, such as hypoglycemic benzoic acid derivatives, indicating its role in developing new therapeutic agents. This research underlines the compound's contribution to drug discovery and the potential for creating more effective medicines (Grell et al., 1998).

Catalysis and Oxidation Processes

In catalysis, the compound is involved in the oxidation of HMF to valuable chemicals like 2,5-diformylfuran and 2,5-furandicarboxylic acid, showcasing its application in chemical transformations and the synthesis of industrial chemicals from renewable sources. These processes are crucial for developing sustainable production methods and materials (Hansen et al., 2013).

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-11(2)9-14-13(10-17-7-5-4-6-8-17)15(16(18)19)12(3)20-14;/h11H,4-10H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWCNLVFVGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)CN2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 2
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 3
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 4
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 5
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 6
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.